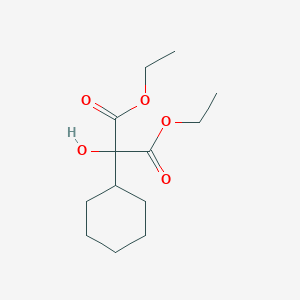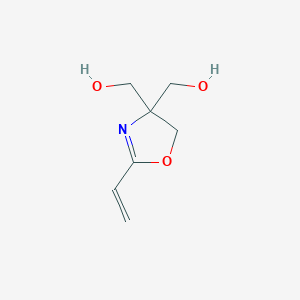
(2-Ethenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanol is a chemical compound with a unique structure that includes an oxazole ring and two hydroxymethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanol can be achieved through several methods. Another method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes . These reactions typically require specific conditions, such as the presence of a base or acid catalyst and controlled temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: (2-Ethenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions can convert the hydroxymethyl groups into aldehydes or carboxylic acids . Reduction reactions may involve the conversion of the oxazole ring into a more saturated structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction . The conditions for these reactions often involve specific solvents and temperatures to ensure optimal reaction rates and product formation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while reduction of the oxazole ring can produce more saturated compounds .
Aplicaciones Científicas De Investigación
(2-Ethenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be used in the study of enzyme mechanisms and as a probe for investigating biological pathways . In medicine, this compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities . In industry, it may be used in the production of polymers and other materials .
Mecanismo De Acción
The mechanism of action of (2-Ethenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in various biochemical reactions, potentially inhibiting or activating enzymes . The hydroxymethyl groups may also play a role in its biological activity by forming hydrogen bonds with target molecules .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (2-Ethenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanol include other oxazole derivatives such as 2-ethyl-4,5-dihydro-1,3-oxazole and 2,4,4-trimethyl-2-oxazoline . These compounds share the oxazole ring structure but differ in their substituents, which can significantly affect their chemical and biological properties.
Uniqueness: What sets this compound apart is the presence of both an ethenyl group and two hydroxymethyl groups.
Propiedades
Número CAS |
54639-28-0 |
|---|---|
Fórmula molecular |
C7H11NO3 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
[2-ethenyl-4-(hydroxymethyl)-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C7H11NO3/c1-2-6-8-7(3-9,4-10)5-11-6/h2,9-10H,1,3-5H2 |
Clave InChI |
RDOSXIQPPIHDOA-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=NC(CO1)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


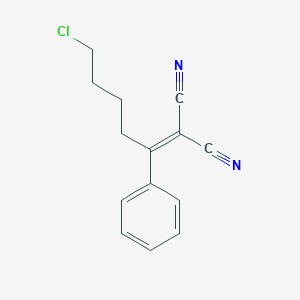
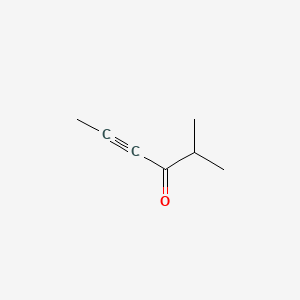
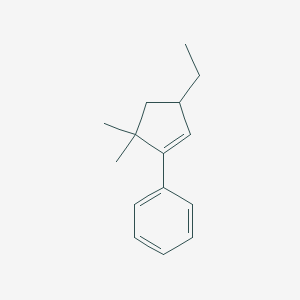
![Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]-](/img/structure/B14638794.png)
![[2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14638807.png)
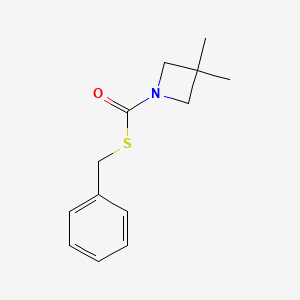
![Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14638811.png)
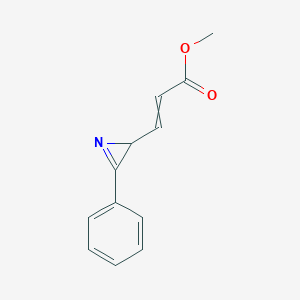

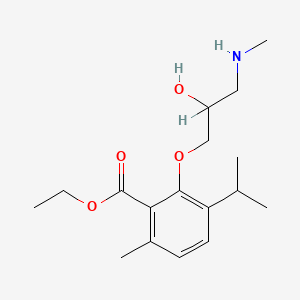
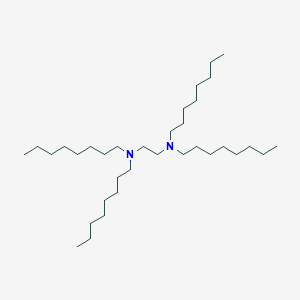
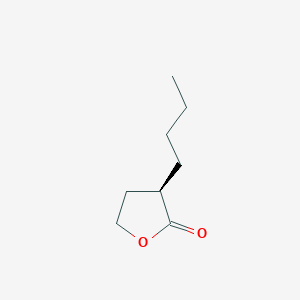
![Hexane, 1-[(chloromethyl)thio]-](/img/structure/B14638842.png)
